

An In-depth Technical Guide to N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide</i>
Cat. No.:	B086529

[Get Quote](#)

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**, a molecule of interest in medicinal chemistry and materials science. We will delve into its core identifiers, a detailed synthesis protocol, thorough characterization, and an exploration of its potential biological significance, grounded in authoritative scientific literature.

Core Identification and Physicochemical Properties

A precise understanding of a compound's fundamental identifiers is paramount for any scientific endeavor. **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** is cataloged with the CAS Number 1146-43-6.^[1] Its key identifiers and physicochemical properties are summarized in the table below.

Identifier	Value	Source
CAS Number	1146-43-6	[1]
IUPAC Name	N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide	
Molecular Formula	C ₁₃ H ₁₃ NO ₃ S	[2]
Molecular Weight	263.31 g/mol	[2]
Canonical SMILES	Cc1ccc(cc1)S(=O)(=O)Nc2ccc(cc2)O	
InChI Key	GMOBYFRCKHKXDW-UHFFFAOYSA-N	
Appearance	White solid (typical for related compounds)	[3]
Melting Point	113-114 °C (for the related N-(4-methoxyphenyl)-4-methylbenzenesulfonamide)	[3]
Boiling Point	446.9 °C at 760 mmHg	[2]
Density	1.362 g/cm ³	[2]
Solubility	Generally soluble in organic solvents like ethanol and DMSO; sparingly soluble in water.	[4]

Synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

The synthesis of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** is typically achieved through the reaction of 4-aminophenol with p-toluenesulfonyl chloride. This is a classic nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of 4-aminophenol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen

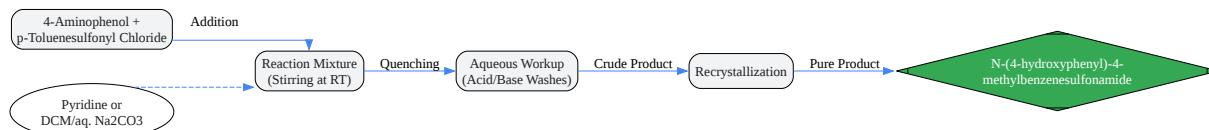
chloride. The presence of a weak base is often employed to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocol: A Validated Approach

This protocol is adapted from established methods for the synthesis of related sulfonamides.[\[5\]](#) [\[6\]](#)

Materials:

- 4-Aminophenol
- p-Toluenesulfonyl chloride (Tosyl chloride)
- Pyridine or a suitable aqueous base (e.g., 10% sodium carbonate solution)
- Dichloromethane or other suitable organic solvent
- Hydrochloric acid (for workup)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator)


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-aminophenol in a suitable solvent such as pyridine or a mixture of an organic solvent and an aqueous base.
- Addition of Tosyl Chloride: While stirring the solution, slowly add 1.05 equivalents of p-toluenesulfonyl chloride portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
- Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Workup:
 - If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with dilute hydrochloric acid (to remove any remaining pyridine), water, and brine.
 - If a biphasic system is used, the organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are then washed with water and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure product.

Causality in Experimental Choices:

- Choice of Base: Pyridine acts as both a solvent and a base to neutralize the HCl formed. Alternatively, a biphasic system with an inorganic base like sodium carbonate provides a milder and often easier workup.
- Stoichiometry: A slight excess of the sulfonyl chloride is often used to ensure complete consumption of the amine.
- Workup Procedure: The acidic wash is crucial for removing the basic catalyst (pyridine), while the subsequent water and brine washes remove any water-soluble impurities.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data for related N-arylsulfonamides provide a reference for the expected spectral features of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**.^{[3][7][8]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the p-hydroxyphenyl and the p-tolyl groups. A singlet for the methyl protons of the tosyl group will be observed around 2.3-2.4 ppm. The aromatic protons will appear in the range of 6.8-7.8 ppm. The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The hydroxyl proton will also be a singlet, the position of which can vary.
- ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methyl carbon around 21 ppm. The aromatic carbons will resonate in the region of 115-145 ppm. The carbon bearing the hydroxyl group will be shifted downfield compared to the other aromatic carbons of that ring.

Infrared (IR) Spectroscopy

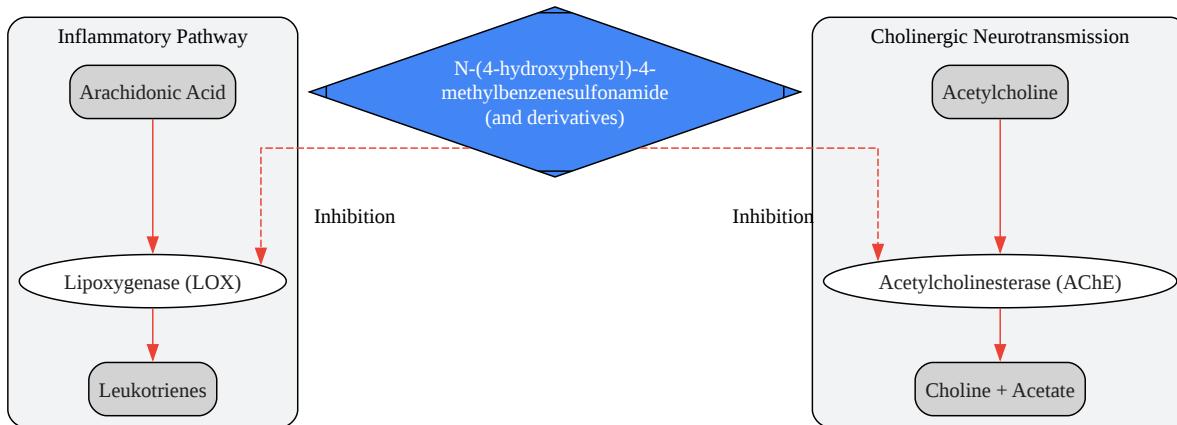
The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H stretch (hydroxyl)	3200-3600 (broad)
N-H stretch (sulfonamide)	3200-3300
C-H stretch (aromatic)	3000-3100
C=C stretch (aromatic)	1450-1600
S=O stretch (sulfonamide)	1330-1370 (asymmetric) and 1140-1180 (symmetric)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectrum will show a molecular ion peak (M^+) or a protonated molecular ion peak ($[M+H]^+$) corresponding to the calculated molecular weight of 263.31.

Potential Biological Activities and Applications


Sulfonamides are a well-established class of compounds with a broad range of biological activities. While specific studies on **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** are limited, the activities of structurally related compounds provide valuable insights into its potential applications.

Enzyme Inhibition

Derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have been screened for their enzyme inhibitory activities.^[5]

- Lipoxygenase (LOX) Inhibition: Some O-substituted derivatives have shown inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways.^[5]
- Cholinesterase Inhibition: The parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, was found to be an inhibitor of acetylcholinesterase (AChE), with an IC_{50} value of $75 \pm 0.83 \mu\text{moles}$.^[5] Some derivatives also showed activity against butyrylcholinesterase (BChE).^[5]

These findings suggest that **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** could serve as a scaffold for the development of novel anti-inflammatory and neuroprotective agents.

[Click to download full resolution via product page](#)

Caption: Potential enzyme targets for **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**.

Conclusion

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a readily accessible sulfonamide with potential applications in drug discovery, particularly in the areas of anti-inflammatory and neuroprotective agents. This guide has provided a comprehensive overview of its core identifiers, a detailed synthesis protocol, and a thorough discussion of its characterization and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.

References

- Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (URL: [Link])

- Spectral Assignments and Reference D
- Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. (URL: [\[Link\]](#))
- CAS#:1146-43-6 | Benzenesulfonamide,N-(4-hydroxyphenyl)-4-methyl- | Chemsoc. (URL: [\[Link\]](#))
- 1 H NMR and 13 C NMR of the prepared compounds.
- A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. (URL: [\[Link\]](#))
- Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Deriv
- CN105541686A - Method for synthesizing (4-hydroxyphenyl)
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL: [\[Link\]](#))
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (URL: [\[Link\]](#))
- N-(4-hydroxyphenyl)
- N-(4-Hydroxyphenyl)benzenesulfonamide | C12H11NO3S | CID 79622 - PubChem. (URL: [\[Link\]](#))
- Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - Juniper Publishers. (URL: [\[Link\]](#))
- Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent - The Royal Society of Chemistry. (URL: [\[Link\]](#))
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide - PMC. (URL: [\[Link\]](#))
- Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)
- FT-IR, FT-Raman and Computational Study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide - PubMed. (URL: [\[Link\]](#))
- Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review | Journal of Drug Delivery and Therapeutics. (URL: [\[Link\]](#))
- FTIR vs MALDI: Peptide Mass Fingerprinting Efficiency - P
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC - PubMed Central. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. bldpharm.com [bldpharm.com]
- 2. CAS#:1146-43-6 | Benzenesulfonamide,N-(4-hydroxyphenyl)-4-methyl | Chemsric [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. rsc.org [rsc.org]
- 8. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086529#n-4-hydroxyphenyl-4-methylbenzenesulfonamide-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

